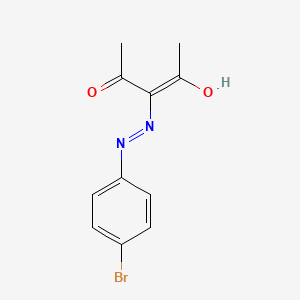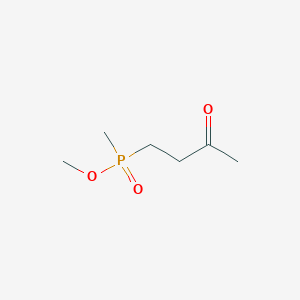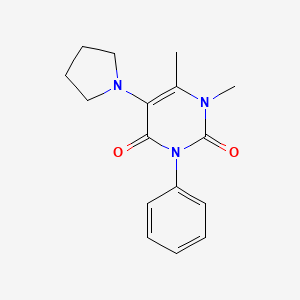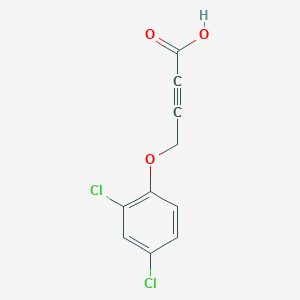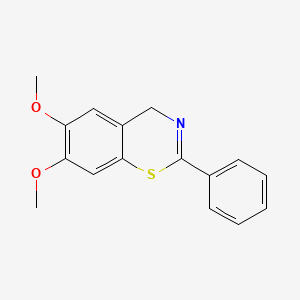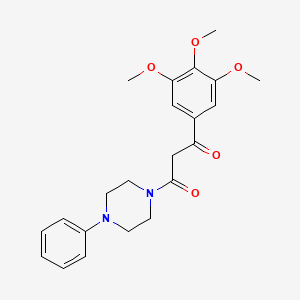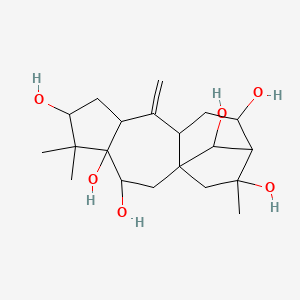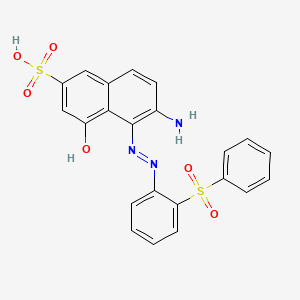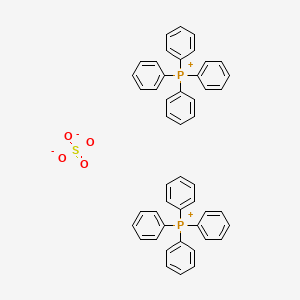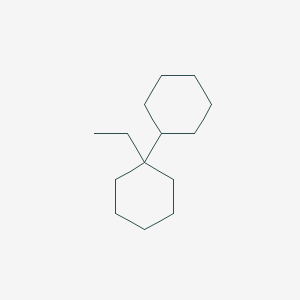
1-Ethyl-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,1’-bi(cyclohexane) is a compound belonging to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with an ethyl group attached to one of the cyclohexane rings. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,1’-bi(cyclohexane) can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 1-Ethyl-1,1’-bi(cyclohexane) often involves catalytic hydrogenation of the corresponding aromatic precursor, such as ethylbiphenyl, using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light or heat, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-1,1’-bi(cyclohexane) has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane with a single ring structure.
Methylcyclohexane: A cyclohexane derivative with a methyl group attached.
Ethylcyclohexane: A cyclohexane derivative with an ethyl group attached.
Uniqueness: 1-Ethyl-1,1’-bi(cyclohexane) is unique due to its bi-cyclohexane structure with an ethyl group, which imparts distinct chemical properties and reactivity compared to other cycloalkanes. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Propiedades
Número CAS |
31620-17-4 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-ethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-2-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h13H,2-12H2,1H3 |
Clave InChI |
BRHSVPUTRABCNY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


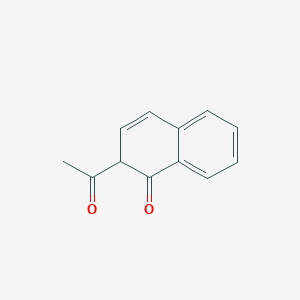
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
